

A Comparative Guide to Glucokinase Activators: AM-2394 vs. Dorzagliatin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two allosteric glucokinase activators (GKAs), **AM-2394** and Dorzagliatin. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] GKAs enhance the activity of this enzyme, representing a promising therapeutic strategy for type 2 diabetes (T2DM).[1] This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.

Mechanism of Action

Both **AM-2394** and Dorzagliatin are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[2][3][4] This enhanced activity leads to increased glucose phosphorylation in pancreatic β -cells, resulting in greater glucose-stimulated insulin secretion (GSIS), and in the liver, it promotes glucose uptake and glycogen synthesis.[1][3]

Dorzagliatin is described as a dual-acting GKA, effectively targeting glucokinase in both the pancreas and the liver. This dual action contributes to improved glycemic control by both enhancing insulin secretion and reducing hepatic glucose output.[3] **AM-2394** also functions by increasing the affinity of glucokinase for glucose, by approximately 10-fold, suggesting a similar dual-acting potential.[5][6]





Efficacy Data

The available efficacy data for **AM-2394** is from preclinical studies, while Dorzagliatin has undergone extensive clinical trials. A direct head-to-head comparison is therefore not currently possible. The following tables summarize the available quantitative data for each compound.

AM-2394: Preclinical Efficacy Data

Parameter	Value	Species	Model	Key Findings
EC50	60 nM	In vitro	Enzyme assay	Potent activation of glucokinase. [5][7][8]
Oral Glucose Tolerance Test (OGTT)	3 mg/kg (maximal efficacy)	Mouse	ob/ob	Robust reduction in plasma glucose excursion.[5][6] Doses of 1, 3, 10, and 30 mg/kg all reduced glucose excursion.[5][6]
Pharmacokinetic s	-	Multiple animal models	-	Exhibits moderate clearance and good oral bioavailability.[5] [6]

Dorzagliatin: Clinical Efficacy Data



Parameter	Efficacy Metric	Patient Population	Study Details
HbA1c Reduction (Monotherapy)	-1.07% (vs0.50% for placebo)	Drug-naïve T2DM	Phase 3, 24-week, randomized, double- blind, placebo- controlled trial (75 mg twice daily).[9][10]
HbA1c Reduction (Add-on to Metformin)	-1.02%	T2DM with inadequate glycemic control on metformin	Phase 3 DAWN study. [11][12]
Fasting Plasma Glucose (FPG) Reduction	Significant decrease	Drug-naïve T2DM	Phase 3 monotherapy trial.[10] A meta- analysis showed a mean difference of -9.22 mg/dL vs. placebo.[13]
2-hour Postprandial Glucose (2h-PPG) Reduction	Significant decrease	Drug-naïve T2DM	Phase 3 monotherapy trial.[10] A meta- analysis showed a mean difference of -48.70 mg/dL vs. placebo.[13]
β-cell Function (HOMA2-β)	Significant improvement	T2DM	Phase 3 SEED trial. [12] A meta-analysis showed a mean difference of 2.69 vs. placebo.[13]
Insulin Resistance (HOMA2-IR)	Decrease	T2DM	A meta-analysis showed a mean difference of -0.07 vs. placebo.[13]
Diabetes Remission	65.2% remission rate at 52 weeks	Newly diagnosed, unmedicated T2DM patients who completed the SEED	DREAM observational study.[14]



study and stopped medication.

Experimental Protocols Glucokinase Activity Assay (In Vitro)

The in vitro potency of glucokinase activators is typically determined using an enzyme activity assay. A common method is the NADP+-coupled assay.

Principle: The activity of glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P). G6P is then used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

General Protocol:

- Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, magnesium chloride, and the test compound (e.g., AM-2394 or Dorzagliatin) at various concentrations.
- The reaction is initiated by the addition of ATP.
- The coupling enzyme, G6PDH, and its substrate, NADP+, are included in the reaction mixture.
- The rate of NADPH formation is measured over time, which is directly proportional to the glucokinase activity.
- The half-maximal effective concentration (EC50) is calculated by plotting the enzyme activity against the compound concentration.

Oral Glucose Tolerance Test (OGTT) (In Vivo)

The OGTT is a standard preclinical experiment to assess the effect of a compound on glucose tolerance.



Principle: This test measures the ability of an organism to clear a glucose load from the bloodstream. The area under the curve (AUC) of the blood glucose concentration over time is used as a measure of glucose tolerance.

General Protocol (as described for AM-2394 in ob/ob mice):

- Male ob/ob mice are fasted overnight.
- The test compound (AM-2394) is administered orally (per os, PO) at various doses (e.g., 1, 3, 10, 30 mg/kg).[5][6]
- After a specific time (e.g., 30 minutes), a glucose solution is administered orally.[5][6]
- Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
- Blood glucose levels are measured, and the glucose excursion curve is plotted.
- The AUC is calculated to quantify the effect of the compound on glucose tolerance.

Clinical Trial Protocol for Dorzagliatin (Monotherapy)

The efficacy of Dorzagliatin has been evaluated in numerous clinical trials. The following provides a general outline of a Phase 3 monotherapy trial design.

Principle: To assess the efficacy and safety of Dorzagliatin as a monotherapy in patients with type 2 diabetes compared to a placebo.

General Protocol (based on the SEED study):

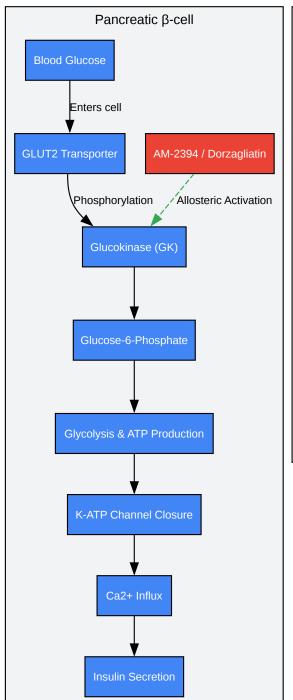
- Patient Population: Drug-naïve patients diagnosed with T2DM.[10]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]
- Intervention: Patients are randomized to receive either Dorzagliatin (e.g., 75 mg twice daily)
 or a matching placebo for a specified duration (e.g., 24 weeks).[10]



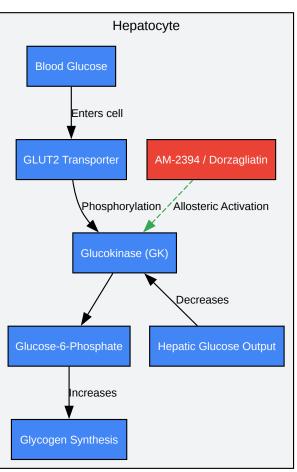
- Primary Efficacy Endpoint: The change in HbA1c from baseline to the end of the treatment period.[10]
- Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG).[10]
- Safety Assessments: Monitoring of adverse events, including hypoglycemia, and changes in lipid profiles and body weight throughout the study.[13][15]

Visualizations





Signaling Pathway of Glucokinase Activators

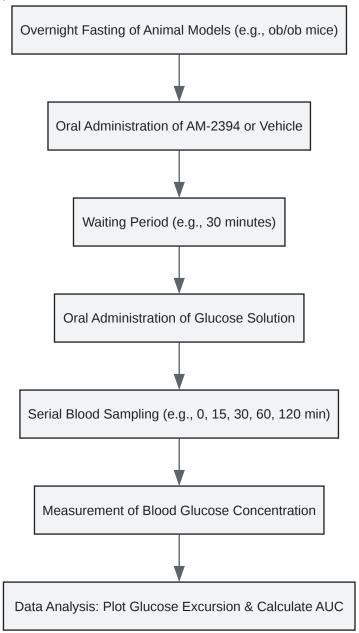


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Caption: Signaling Pathway of Glucokinase Activators.



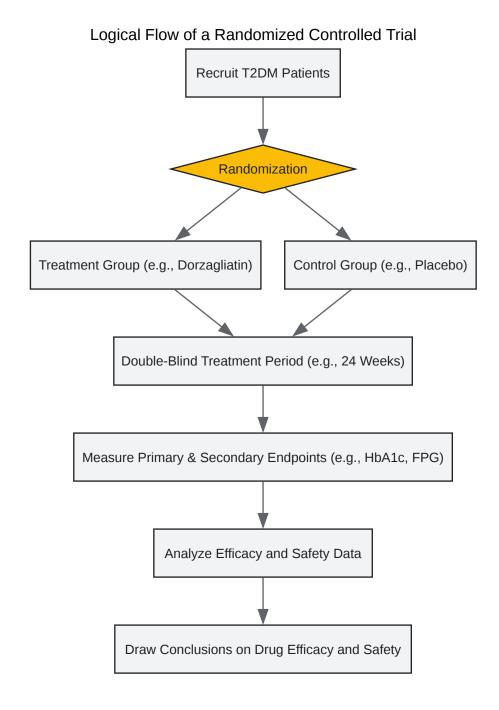
Experimental Workflow for Oral Glucose Tolerance Test



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Caption: Experimental Workflow for Oral Glucose Tolerance Test.





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